molecular formula C8H11NO3 B13899553 (1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid CAS No. 1469-49-4

(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid

Cat. No.: B13899553
CAS No.: 1469-49-4
M. Wt: 169.18 g/mol
InChI Key: AZDKWAUSBOZMHG-NTSWFWBYSA-N
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Description

(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid (CAS 2028-12-8) is a cyclohexene derivative featuring a carboxylic acid group at position 1 and a carbamoyl group at position 6 (stereochemistry: 1R,6S). Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol . This dual functionality makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for designing enzyme inhibitors or bioactive scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, typically involves the use of cyclohexene derivatives as starting materials. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form the cyclohexene ring. The carbamoyl and carboxylic acid groups can be introduced through subsequent functional group transformations, such as amidation and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized cyclohexene derivatives .

Scientific Research Applications

Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, has several scientific research applications:

Mechanism of Action

The mechanism by which rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table and analysis highlight key similarities and differences between (1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid and analogous cyclohexene-carboxylic acid derivatives.

Compound Name & CAS Molecular Formula Substituents & Stereochemistry Molecular Weight (g/mol) Key Properties/Applications
This compound (2028-12-8) C₈H₁₁NO₃ -COOH (C1), -CONH₂ (C6), (1R,6S) 169.18 High polarity, solubility in polar solvents; used in peptide mimetics
(1R,6S)-6-[(4-Acetylphenyl)carbamoyl]-3-cyclohexene-1-carboxylic acid C₁₆H₁₇NO₄ -COOH (C1), -CONH-(4-acetylphenyl) (C6), (1R,6S) 287.32 Enhanced lipophilicity; potential kinase inhibitor scaffold
6-Amino-3-cyclohexene-1-carboxylic acid (213986-70-0) C₇H₁₁NO₂ -COOH (C1), -NH₂ (C6), (1R,6R) or (1R,6S) 157.17 Basic amino group; precursor for chiral catalysts
6-[(Phenylamino)carbonyl]-3-cyclohexene-1-carboxylic acid (59157-31-2) C₁₄H₁₅NO₃ -COOH (C1), -CONH-phenyl (C6), (1R,6S) 245.28 Aromatic interactions; studied in polymer crosslinking
(1R,6S)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid (1226812-49-2) C₁₂H₁₉NO₄ -COOH (C1), -Boc-NH (C6), (1R,6S) 265.29 Protected amino group; intermediate in peptide synthesis

Stereochemical and Conformational Differences

The (1R,6S) configuration in the target compound induces a specific chair conformation in the cyclohexene ring, stabilizing interactions with chiral environments (e.g., enzyme pockets). In contrast, the (1R,6R) diastereomer of 6-amino-3-cyclohexene-1-carboxylic acid adopts a distinct conformation, altering its binding affinity in catalytic applications .

Properties

CAS No.

1469-49-4

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12)/t5-,6+/m0/s1

InChI Key

AZDKWAUSBOZMHG-NTSWFWBYSA-N

Isomeric SMILES

C1C=CC[C@H]([C@H]1C(=O)N)C(=O)O

Canonical SMILES

C1C=CCC(C1C(=O)N)C(=O)O

Origin of Product

United States

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